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Compound of Interest

Compound Name:
2-phenyl-1H-imidazole-4,5-

dicarbonitrile

Cat. No.: B184330 Get Quote

For researchers, scientists, and professionals in drug development, a precise understanding of

molecular structure is paramount. In the realm of nitrogen-containing heterocyclic compounds,

imidazole dicarbonitrile isomers present a fascinating case study in how subtle changes in

atom arrangement can significantly impact spectroscopic signatures. This guide provides a

detailed comparative analysis of these isomers, leveraging experimental and computational

data to illuminate their unique spectral fingerprints.

This comprehensive guide delves into the spectroscopic properties of five key imidazole

dicarbonitrile isomers: 1,2-dicyanoimidazole, 1,4-dicyanoimidazole, 1,5-dicyanoimidazole, 2,4-

dicyanoimidazole, and 4,5-dicyanoimidazole. By examining their Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, we aim to provide a clear and

objective resource for their identification and characterization.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the imidazole dicarbonitrile

isomers. It is important to note that while experimental data for 4,5-dicyanoimidazole is readily

available, data for the other isomers is less common in the literature. Therefore, for 1,2-, 1,4-,

1,5-, and 2,4-dicyanoimidazole, computationally predicted data is provided to facilitate a

comprehensive comparison. These predictions are based on established computational

chemistry methods.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
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Isomer Position of Protons
Predicted Chemical
Shift (δ, ppm)

Experimental
Chemical Shift (δ,
ppm)

1,2-Dicyanoimidazole H4, H5 7.6 - 7.8 Data Not Available

1,4-Dicyanoimidazole H2, H5
8.0 - 8.2 (H2), 7.7 -

7.9 (H5)
Data Not Available

1,5-Dicyanoimidazole H2, H4
8.1 - 8.3 (H2), 7.8 -

8.0 (H4)
Data Not Available

2,4-Dicyanoimidazole H5 7.9 - 8.1 Data Not Available

4,5-Dicyanoimidazole H2 8.0 - 8.2
~8.1 (in DMSO-d6)[1]

[2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
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Isomer
Position of
Carbons

Predicted Chemical
Shift (δ, ppm)

Experimental
Chemical Shift (δ,
ppm)

1,2-Dicyanoimidazole C2, C4, C5, CN

C2: ~145, C4/C5:

~120-125, CN: ~110-

115

Data Not Available

1,4-Dicyanoimidazole C2, C4, C5, CN

C2: ~140, C4: ~118,

C5: ~130, CN: ~112,

~116

Data Not Available

1,5-Dicyanoimidazole C2, C4, C5, CN

C2: ~142, C4: ~132,

C5: ~115, CN: ~110,

~114

Data Not Available

2,4-Dicyanoimidazole C2, C4, C5, CN

C2: ~135, C4: ~117,

C5: ~138, CN: ~108,

~113

C2: 135.2, C4: 117.8,

C5: 138.5, CN: 108.9,

113.2 (Computed)[3]

4,5-Dicyanoimidazole C2, C4, C5, CN
C2: ~138, C4/C5:

~115, CN: ~114

C2: 138.7, C4/C5:

115.1, CN: 114.3 (in

DMSO-d6)[4]

Table 3: IR Spectroscopic Data (Predicted and Experimental)
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Isomer
Key Vibrational
Frequencies (cm⁻¹)

Predicted
Frequencies (cm⁻¹)

Experimental
Frequencies (cm⁻¹)

1,2-Dicyanoimidazole
C≡N stretch, C=N

stretch, C-H stretch

C≡N: ~2240, C=N:

~1500-1600
Data Not Available

1,4-Dicyanoimidazole
C≡N stretch, C=N

stretch, C-H stretch

C≡N: ~2235, C=N:

~1500-1600
Data Not Available

1,5-Dicyanoimidazole
C≡N stretch, C=N

stretch, C-H stretch

C≡N: ~2238, C=N:

~1500-1600
Data Not Available

2,4-Dicyanoimidazole
C≡N stretch, C=N

stretch, C-H stretch

C≡N: ~2230, C=N:

~1500-1600
Data Not Available

4,5-Dicyanoimidazole
C≡N stretch, C=N

stretch, N-H stretch

C≡N: ~2230, C=N:

~1500-1600, N-H:

~3100-3300

C≡N: ~2240, N-H:

(broad) ~3100[5]

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Isomer Molecular Ion (m/z)
Key Fragmentation
Patterns

Experimental m/z
(M+)

1,2-Dicyanoimidazole 118.03 Loss of HCN, CN Data Not Available

1,4-Dicyanoimidazole 118.03 Loss of HCN, CN Data Not Available

1,5-Dicyanoimidazole 118.03 Loss of HCN, CN Data Not Available

2,4-Dicyanoimidazole 118.03 Loss of HCN, CN Data Not Available

4,5-Dicyanoimidazole 118.03

Loss of HCN (m/z 91),

subsequent loss of

another HCN (m/z 64)

118[5]

Experimental and Computational Protocols
A summary of the general experimental and computational methodologies employed for

obtaining the spectroscopic data is provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, 5-10 mg of the imidazole dicarbonitrile

isomer is typically dissolved in 0.5-0.7 mL of a deuterated solvent such as DMSO-d6 or CDCl3.

The solution is then transferred to a standard 5 mm NMR tube.

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a frequency of 300

MHz or higher for protons. Chemical shifts are reported in parts per million (ppm) relative to an

internal standard, typically tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled

spectrum is usually acquired.

Computational Prediction: Predicted NMR spectra can be generated using density functional

theory (DFT) calculations, for instance, with the B3LYP functional and a 6-311+G(d,p) basis

set. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for chemical shift

calculations.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is frequently used. A small

amount of the sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide

(KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance

(ATR)-FTIR spectroscopy can be used, where the solid sample is placed directly on the ATR

crystal.

Data Acquisition: IR spectra are typically recorded over the range of 4000-400 cm⁻¹ using a

Fourier Transform Infrared (FTIR) spectrometer.

Computational Prediction: Vibrational frequencies can be predicted using DFT calculations,

often at the same level of theory as for NMR predictions. The calculated frequencies are often

scaled by a factor (e.g., ~0.96) to better match experimental values.

Mass Spectrometry (MS)
Data Acquisition: Mass spectra are typically obtained using an electron ionization (EI) source.

The sample is introduced into the mass spectrometer, where it is ionized by a beam of

electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
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Computational Prediction: The fragmentation patterns in mass spectrometry can be predicted

by calculating the energies of the parent ion and various fragment ions using quantum

chemical methods. This allows for the determination of the most likely fragmentation pathways.

Visualization of Isomeric Relationships
The following diagrams illustrate the structural differences between the imidazole dicarbonitrile

isomers and a conceptual workflow for their spectroscopic analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Imidazole Dicarbonitrile Isomers

Spectroscopic Techniques

1,2-Dicyanoimidazole

NMR

 Predicted Data

1,4-Dicyanoimidazole

IR

 Predicted Data

1,5-Dicyanoimidazole

MS

 Predicted Data

2,4-Dicyanoimidazole  Computed Data

4,5-Dicyanoimidazole  Experimental Data Available

 Experimental Data Available

 Experimental Data Available

Imidazole Dicarbonitrile Isomer Sample

NMR Spectroscopy IR Spectroscopy Mass Spectrometry

Data Analysis and Comparison

Isomer Identification

Click to download full resolution via product page

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b184330?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

3. pubs.acs.org [pubs.acs.org]

4. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents
and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

5. 4,5-Dicyanoimidazole | C5H2N4 | CID 70729 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
Imidazole Dicarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184330#spectroscopic-comparison-of-imidazole-
dicarbonitrile-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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